
2-((3-Chlorobenzyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound . It is a white crystalline solid and is an important intermediate in organic synthesis .
Synthesis Analysis
A common method for synthesizing “this compound” involves an aromatic condensation reaction . Specifically, 4-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to form 4-chlorobenzaldehyde thiol. This intermediate then reacts with acetyl chloride to produce the target product .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9ClO2S . The InChI code is 1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) .
Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid . It is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers . The melting point is approximately 83-85°C , and its pH value is around 4-5 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-((3-Chlorobenzyl)thio)acetic acid and its derivatives have been actively researched for their synthesis and potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, specific derivatives like 2-[4-(2,4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid demonstrated significant anti-inflammatory effects in in vivo studies (Hunashal et al., 2014).
Physical-Chemical Properties and Acute Toxicity
Research has been conducted on the synthesis, physical-chemical properties, and the acute toxicity of derivatives of this compound. This includes the study of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which showed a range of biological activities and were found to be low-toxic in acute toxicity studies (Salionov, 2015).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has also been a subject of study. Certain derivatives exhibited good antifungal activity against various fungal species, showing potential for use in antifungal treatments (Hunashal et al., 2012).
Chemical Synthesis and Characterization
The compound has been involved in the synthesis and characterization of new chemical structures, such as triheterocyclic compounds. These compounds, containing 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings, demonstrate the versatility of this compound in chemical synthesis (Demirbas, 2005).
Electrochemical Properties
This compound has been used in the study of electrochemical and electrochromic properties of poly(thiophene-3-acetic acid) films. The research explored the color change during potential sweep and observed high electrochromic efficiency, indicating potential applications in electrochromic devices (Giglioti et al., 2004).
Safety and Hazards
“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound with certain toxicity . During use, appropriate protective measures should be taken, such as wearing gloves and goggles, to avoid skin and eye contact . It should be used in a well-ventilated laboratory environment and inhalation of its vapor should be avoided . In case of accidental contact or inhalation, seek medical attention immediately .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as benzylic compounds, often target proteins or enzymes in the body, interacting with their active sites and influencing their function .
Mode of Action
The mode of action of such compounds can vary greatly depending on their specific structure and the target they interact with. They might inhibit or activate the target, leading to changes in a biological pathway .
Biochemical Pathways
Benzylic compounds can be involved in a variety of biochemical pathways. For example, they might be part of metabolic reactions, where they are transformed by enzymes, or they might influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Benzylic compounds, for example, can be metabolized in the liver, and their distribution in the body can be influenced by factors such as their lipophilicity .
Result of Action
The result of the compound’s action will depend on its specific target and mode of action. It might lead to changes in cell behavior, influence physiological processes, or have therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICVPMYXZNAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366605 |
Source


|
| Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34722-33-3 |
Source


|
| Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

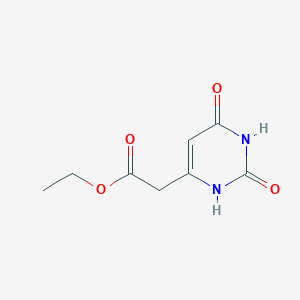
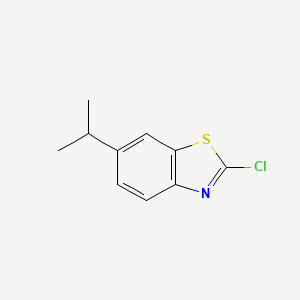
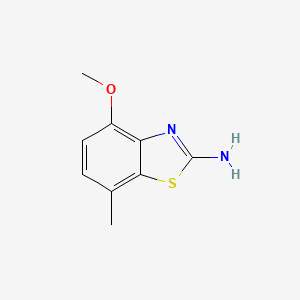
![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)
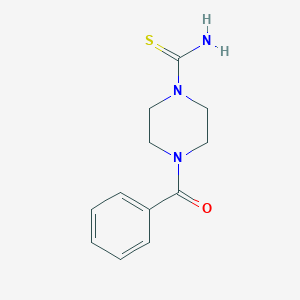
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)
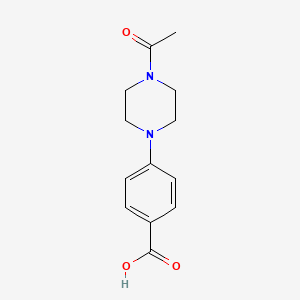

![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)